1,2,3-Trichloro-5-fluorobenzene
Overview
Description
1,2,3-Trichloro-5-fluorobenzene is a halogenated aromatic compound with the molecular formula C6H2Cl3F. It consists of a benzene ring substituted with three chlorine atoms at positions 1, 2, and 3, and a fluorine atom at position 5. This compound is primarily used as a chemical intermediate in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trichloro-5-fluorobenzene can be synthesized through the chlorination of fluorobenzene derivatives. The process involves the following steps:
Chlorination: Fluorobenzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,2,3-trichlorobenzene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the high temperatures required for the reactions .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloro-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to produce partially or fully dehalogenated products
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, dimethylformamide (DMF), dichloromethane (DCM).
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol
Major Products
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Oxidation: Benzoic acid derivatives.
Reduction: Dehalogenated benzene derivatives
Scientific Research Applications
1,2,3-Trichloro-5-fluorobenzene is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of halogenated aromatic compounds and their biological effects.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2,3-trichloro-5-fluorobenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms are replaced by other functional groups. This reactivity is due to the electron-withdrawing nature of the chlorine and fluorine atoms, which makes the benzene ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichloro-5-fluorobenzene: Similar structure but with chlorine atoms at positions 1, 2, and 4.
1,2,3-Trichlorobenzene: Lacks the fluorine atom at position 5.
1,2,3,5-Tetrachlorobenzene: Contains an additional chlorine atom at position 5 instead of fluorine
Uniqueness
1,2,3-Trichloro-5-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic applications .
Properties
IUPAC Name |
1,2,3-trichloro-5-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPPUWATNWMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577845 | |
Record name | 1,2,3-Trichloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3107-21-9 | |
Record name | 1,2,3-Trichloro-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3107-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trichloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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